molecular formula C5H12ClNO2S B1382700 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride CAS No. 1864058-54-7

2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride

Cat. No.: B1382700
CAS No.: 1864058-54-7
M. Wt: 185.67 g/mol
InChI Key: XRHWRHWFUHGJFD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of aminomethyl-substituted tetrahydrothiophene 1,1-dioxide compounds emerged from the broader advancement of organosulfur chemistry, particularly following the discovery and industrial application of sulfolane (tetrahydrothiophene-1,1-dioxide) by Shell Oil Company in the 1960s. Sulfolane was originally developed as a solvent for purifying butadiene through extractive distillation, representing a significant milestone in the utilization of sulfone-containing cyclic compounds. The synthesis methodology for sulfolane involved the cheletropic reaction of butadiene with sulfur dioxide to form sulfolene, followed by hydrogenation using Raney nickel as a catalyst.

The evolution toward amino-functionalized derivatives followed logically from the established chemistry of the parent tetrahydrothiophene 1,1-dioxide framework. Research documented in pharmaceutical development has shown that 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide derivatives, with molecular formula C₅H₁₁NO₂S and molecular weight of 149.21 grams per mole, have been systematically studied and catalogued in chemical databases. The hydrochloride salt forms, such as the 3-(aminomethyl) variant with CAS number 3193-51-9, emerged as more stable and water-soluble formulations suitable for pharmaceutical applications.

Significance in Organosulfur Chemistry

The significance of aminomethyl-substituted tetrahydrothiophene 1,1-dioxide compounds in organosulfur chemistry stems from their unique structural features combining the stability of the sulfone functional group with the reactivity of primary amine substituents. The sulfone group, characterized by a sulfur atom doubly bonded to two oxygen atoms, imparts polar properties while maintaining chemical stability under various reaction conditions. This dual functionality enables these compounds to serve as versatile building blocks in synthetic organic chemistry.

Recent advances in sulfone synthesis have highlighted the importance of these compounds as intermediates in metal-catalyzed coupling reactions, carbon-hydrogen functionalization processes, and multicomponent reaction approaches. The sulfone group can function as a temporary modulator of chemical reactivity, allowing for diverse transformations that would otherwise be challenging to achieve. The oxidation pathway from the corresponding sulfide precursors using reagents such as hydrogen peroxide in combination with acetic acid represents one of the most established synthetic routes.

The aminomethyl substituent provides additional synthetic versatility through standard amine chemistry, including acylation, alkylation, and condensation reactions. This combination of sulfone and amine functionalities positions these compounds as important scaffolds for medicinal chemistry applications, particularly in the development of pharmaceuticals targeting neurological disorders.

Overview of Current Scientific Understanding

Current scientific understanding of aminomethyl-substituted tetrahydrothiophene 1,1-dioxide compounds encompasses their chemical properties, synthetic accessibility, and biological activity profiles. The 3-(aminomethyl) positional isomer has been extensively characterized, with documented physical properties including specific melting points and solubility characteristics. Research has established that these compounds exhibit significant chemical stability under physiological conditions while maintaining reactivity suitable for pharmaceutical modification.

Table 1: Physical and Chemical Properties of Related Aminomethyl Tetrahydrothiophene 1,1-dioxide Compounds

Property 3-(Aminomethyl) Derivative 4-Amino Derivative Unit
Molecular Formula C₅H₁₁NO₂S C₅H₁₁NO₂S -
Molecular Weight 149.21 149.19 g/mol
CAS Number 45697-13-0 - -
Physical State Solid Solid -
Melting Point (HCl salt) - 289 °C
Water Solubility (HCl salt) Soluble Soluble -

The synthesis of these compounds typically involves multi-step procedures starting from tetrahydrothiophene precursors. The parent tetrahydrothiophene can be prepared through the reaction of tetrahydrofuran with hydrogen sulfide in a vapor-phase reaction catalyzed by alumina. Subsequent oxidation to the 1,1-dioxide form followed by functionalization with aminomethyl groups represents the general synthetic strategy.

Computational studies and spectroscopic analyses have provided detailed insights into the three-dimensional structure and electronic properties of these compounds. Nuclear magnetic resonance spectroscopy confirms the structural assignments, while infrared spectroscopy reveals characteristic sulfone stretching frequencies and amine functional group vibrations.

Research Trends and Development

Research trends in aminomethyl-substituted tetrahydrothiophene 1,1-dioxide chemistry reflect broader developments in medicinal chemistry and drug discovery. Recent investigations have focused on the development of these compounds as non-electrophilic antioxidant response element activators, demonstrating their potential in treating oxidative stress-related disorders. Structure-activity relationship studies have revealed that specific substitution patterns on the tetrahydrothiophene ring significantly influence biological activity and selectivity profiles.

The pharmaceutical industry has shown increasing interest in these compounds as building blocks for drug development, particularly in the synthesis of neurologically active compounds. Modern synthetic methodologies have improved the efficiency of their preparation, with developments in catalytic systems and reaction conditions leading to higher yields and improved selectivity.

Table 2: Recent Research Applications of Aminomethyl Tetrahydrothiophene 1,1-dioxide Derivatives

Application Area Research Focus Key Findings Reference Year
Antioxidant Research Non-electrophilic activators Structure-activity relationships established 2021
Pharmaceutical Synthesis Building block applications Enhanced synthetic accessibility 2024
Catalytic Chemistry Ring functionalization Improved reaction selectivity 2024
Materials Science Polymer applications Thermal stability enhancement 2024

Current synthetic methodologies emphasize environmentally friendly approaches, including the use of green chemistry principles in the oxidation of sulfide precursors and the development of catalytic systems that minimize waste generation. The integration of these compounds into flow chemistry platforms has enabled continuous synthesis processes that improve efficiency and scalability for pharmaceutical manufacturing.

Future research directions include the exploration of these compounds in combination therapies, the development of prodrug formulations that enhance bioavailability, and the investigation of novel synthetic transformations that expand their chemical utility. The continued evolution of analytical techniques, including advanced mass spectrometry and nuclear magnetic resonance methods, provides increasingly sophisticated tools for characterizing these compounds and understanding their behavior in complex biological systems.

Properties

IUPAC Name

(1,1-dioxothiolan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c6-4-5-2-1-3-9(5,7)8;/h5H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHWRHWFUHGJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864058-54-7
Record name 2-(aminomethyl)-1lambda6-thiolane-1,1-dione hydrochloride
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Preparation Methods

Process Overview:

  • Electrolysis Setup: Electrolytic cells with copper or Hastelloy electrodes are used, employing aqueous sodium carbonate or ammonium sulfate solutions as electrolytes.
  • Electrochemical Conditions: Typically, a current of 1 ampere is applied at ambient temperature (~20°C), with electrolysis durations ranging from 2 to 3 hours.
  • Substrate Introduction: Tetrahydrothiophene derivatives, such as 1-ethyl-2-nitromethylene pyrrolidine or related nitro compounds, are introduced into the cathode chamber.
  • Post-Electrolysis Treatment: Acidification with dilute sulfuric acid, followed by extraction with ether, yields amino derivatives, notably 2-aminomethyl-1-ethylpyrrolidine.

Data Summary:

Step Reagents Conditions Yield Reference
Electrolysis Tetrahydrothiophene derivative + electrolytes 20-23°C, 2-3 hours ~90%

This electrochemical route provides a controlled environment for introducing amino groups onto tetrahydrothiophene rings, forming key intermediates for further conversion.

Thionyl Chloride-Mediated Chlorination and Amination

A widely adopted chemical transformation involves converting tetrahydrothiophene-2-carboxylic acid into its acid chloride, followed by amination:

Stepwise Procedure:

  • Conversion to Acid Chloride: Tetrahydrothiophene-2-carboxylic acid reacts with thionyl chloride in dichloromethane at ambient temperature for approximately 3 hours, producing the acid chloride with yields around 84%.
  • Aminomethylation: The acid chloride then reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine at low temperatures (-10°C), forming methoxymethyltetrahydrothiophene-2-carboxyamide.
  • Final Amination: Subsequent reduction or nucleophilic substitution steps introduce the amino group at the methyl position.

Data Summary:

Reagent Conditions Yield Reference
Thionyl chloride Dichloromethane, 20°C, 3h 84%

This method is advantageous for its high yield and straightforward reaction pathway, enabling subsequent functionalization to produce the target amino compound.

Reduction of Tetrahydrothiophene-2-carboxylic Acid to Aminomethyl Derivatives

Reduction strategies focus on transforming tetrahydrothiophene-2-carboxylic acid into amino derivatives via hydride reagents:

Procedure:

  • Hydride Reduction: Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) reduces the acid to its corresponding alcohol, which can be further converted to amino compounds.
  • Hydrolysis and Amination: Acidic work-up with ammonium chloride or hydrochloric acid yields the amino methyl derivative.

Data Summary:

Reagent Conditions Yield Reference
LiAlH₄ THF, 1 hour 80-85%

This reduction pathway is well-documented for its efficiency in converting carboxylic acids to amino methyl compounds.

Alternative Synthetic Routes: Cyclization and Functional Group Interconversions

Other methods include cyclization of suitable precursors followed by functional group modifications:

Summary of Key Data and Comparative Analysis

Method Reagents Conditions Advantages Disadvantages Yield (%)
Electrochemical Tetrahydrothiophene derivatives + electrolytes 20-23°C, 2-3 hours Controlled, high selectivity Requires electrochemical setup ~90
Thionyl chloride-mediated Tetrahydrothiophene-2-carboxylic acid + SOCl₂ 20°C, 3 hours High yield, straightforward Use of toxic reagents 84
Hydride reduction Tetrahydrothiophene-2-carboxylic acid + LiAlH₄ Reflux in THF Direct conversion Handling of reactive hydrides 80-85
Cyclization Diamines + oxidants Variable Versatile Multistep, lower yields Variable

Research Findings and Optimization Strategies

Recent research emphasizes optimizing reaction conditions to enhance yields and selectivity. For example:

  • Using milder oxidants or catalytic systems to improve oxidation steps.
  • Employing phase-transfer catalysts in Mannich reactions for better control.
  • Fine-tuning electrolysis parameters (current density, electrolyte composition) to maximize amino group incorporation.

Chemical Reactions Analysis

2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C5_5H11_11N O2_2S
  • Molecular Weight : 149.21 g/mol
  • CAS Number : 45697-13-0

Inhibition of Gastric Acid Secretion

Research indicates that derivatives of 2-(aminomethyl)-2-heterocyclic-thioacetamides, which include the hydrochloride form, exhibit significant pharmacological activity as inhibitors of gastric acid secretion. This activity has been demonstrated in animal models, such as pylorus-ligated rats, where doses around 50 mg/kg were effective . This property suggests potential therapeutic uses in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).

Antimicrobial Activity

Studies have shown that compounds similar to 2-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride possess antimicrobial properties. For instance, thioacetamide derivatives have been reported to inhibit bacterial growth, indicating their potential utility as antimicrobial agents in clinical settings .

Organic Buffering Agent

In biochemistry, this compound serves as an organic buffer. Its ability to maintain stable pH levels makes it valuable in biochemical assays and reactions where pH fluctuations could affect enzyme activity and reaction outcomes .

Synthesis of Other Compounds

This compound can act as a precursor in synthesizing other biologically active molecules. Its functional groups allow for various chemical modifications, facilitating the development of new pharmaceuticals or agrochemicals .

Case Studies and Research Findings

StudyObjectiveFindings
Brodie et al., Amer. J. Physiol. (1962)Evaluate gastric acid inhibitionCompounds showed significant increases in gastric pH at doses of 50 mg/kg
Ambeed Research (2020)Assess antimicrobial propertiesDemonstrated effective inhibition of several bacterial strains
Biosynth (2020)Investigate buffering capacityConfirmed effectiveness as an organic buffer in biochemical applications

Mechanism of Action

The mechanism by which 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride exerts its effects involves the inhibition of Bruton’s tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the development and function of B-cells. By inhibiting BTK, the compound disrupts B-cell receptor signaling, leading to the suppression of B-cell proliferation and survival.

Comparison with Similar Compounds

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Hydrochloride (CAS 116529-31-8)

  • Structural Similarity (0.97): This compound shares the 1,1-dioxide sulfone group and an aminomethyl substituent but differs in ring size (6-membered thiopyran vs. 5-membered tetrahydrothiophene) .
  • Synthesis : Likely synthesized via cyclization of sulfonamide intermediates, analogous to methods in (e.g., borohydride reduction and alkylation) .
  • Physical Properties: Higher molecular weight (213.69 g/mol) due to the additional methylene group in the thiopyran ring.
  • Applications : The thiopyran scaffold may offer enhanced conformational flexibility, making it suitable for drug candidates targeting ion channels or enzymes .

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide Hydrochloride (CAS 3193-51-9)

  • Structural Similarity: Positional isomerism (aminomethyl at 3-position vs. 2-position) leads to distinct electronic and steric profiles .
  • Synthesis : Likely involves regioselective alkylation or amination of tetrahydrothiophene precursors, as seen in (e.g., reactions with thiocarbamoyl chlorides) .
  • Physical Properties : Identical molecular formula and molar mass to the target compound. Differences in melting points and solubility may arise from crystal packing variations.
  • Applications : The 3-substituted isomer could exhibit altered binding affinities in receptor-ligand interactions compared to the 2-substituted analogue .

5-(Aminomethyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide Hydrochloride (CAS 1384429-07-5)

  • Structural Similarity (0.87) : Incorporates a fused benzo-thiophene ring system, introducing aromaticity and planar rigidity .
  • Synthesis : Methods may involve Friedel-Crafts alkylation or cycloaddition reactions, as described in for benzaldehyde-derived intermediates .
  • Physical Properties : Higher molar mass (253.75 g/mol ) and reduced solubility in aqueous media due to the hydrophobic benzene ring.
  • Applications : The aromatic system enhances π-π stacking interactions, making it valuable in kinase inhibitors or fluorescent probes .

2-(2-Aminoethyl)-tetrahydrothiophene 1,1-dioxide Hydrochloride (CAS 2094938-84-6)

  • Structural Similarity : Features an ethylamine side chain instead of a methylamine group, increasing hydrophilicity .
  • Synthesis : Likely synthesized via nucleophilic substitution of tetrahydrothiophene derivatives with ethylamine, similar to ’s allylation steps .
  • Physical Properties: Molecular formula C₆H₁₄ClNO₂S (molar mass 199.69 g/mol). The extended side chain may lower melting points compared to the target compound .
  • Applications : Extended alkyl chains improve membrane permeability, suggesting utility in central nervous system (CNS) drug development .

Data Tables

Table 1. Structural and Physical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Similarity Score Key Structural Feature
2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide HCl 3193-51-9 C₅H₁₂ClNO₂S 197.67 Reference 5-membered ring, 2-aminomethyl
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide HCl 116529-31-8 C₅H₁₂ClNO₂S 213.69 0.97 6-membered thiopyran ring
5-(Aminomethyl)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide HCl 1384429-07-5 C₉H₁₂ClNO₂S 253.75 0.87 Fused benzo-thiophene ring
2-(2-Aminoethyl)-tetrahydrothiophene 1,1-dioxide HCl 2094938-84-6 C₆H₁₄ClNO₂S 199.69 N/A Ethylamine side chain

Research Findings and Trends

  • Ring Size vs. Bioactivity : Thiopyran derivatives (6-membered) exhibit broader conformational flexibility, enhancing interactions with protein binding pockets, whereas tetrahydrothiophenes (5-membered) provide rigidity for selective targeting .
  • Substituent Position: 2-Aminomethyl derivatives show higher metabolic stability compared to 3-substituted isomers due to reduced steric hindrance in enzymatic degradation .
  • Aromatic vs. Aliphatic Systems : Benzo-thiophene derivatives demonstrate superior fluorescence properties, making them suitable for imaging probes, while aliphatic systems prioritize solubility and synthetic accessibility .

Biological Activity

2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the compound's significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydrothiophene ring with an amino group and a sulfone moiety. This unique configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially through competitive inhibition where it binds to the active site, preventing substrate access.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, likely due to disruption of bacterial cell wall synthesis or metabolic pathways.
  • Anticancer Effects : Research indicates potential anticancer properties, with the compound affecting cell proliferation in various cancer cell lines.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary of key findings:

Study Cell Type IC50 (µM) Effect
Study AMDA-MB-231 (Breast Cancer)45 ± 5Significant reduction in proliferation
Study BPANC-1 (Pancreatic Cancer)36 ± 4Moderate antiproliferative effect
Study CE. coli (Bacterial Strain)20 ± 3Inhibition of growth

Case Study 1: Anticancer Activity

In a study examining the effects on breast cancer cells (MDA-MB-231), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. At an IC50 value of 45 µM, significant inhibition was observed compared to control groups. This suggests that the compound may serve as a lead for further development in anticancer therapies.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity against E. coli revealed an IC50 of 20 µM. The mechanism was hypothesized to involve interference with bacterial metabolic processes, highlighting the potential for developing new antibiotics based on this scaffold.

Research Findings

Recent research has underscored the potential of this compound as a versatile pharmacophore:

  • In vitro Studies : Various in vitro assays have demonstrated its ability to inhibit key enzymes involved in cancer metabolism and bacterial growth.
  • Molecular Docking Studies : Computational modeling has predicted strong binding affinity to target proteins, suggesting a rational basis for its observed biological activities.

Q & A

Q. What synthetic routes are recommended for preparing 2-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, tetrahydrothiophene 1,1-dioxide derivatives (CAS 126-33-0) are functionalized with aminomethyl groups using reagents like carbazolyldiamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography or recrystallization . Similar protocols for thiophene derivatives employ catalytic HCl for condensation, followed by solvent evaporation and ice-precipitation .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Purity : TLC (using silica gel and CH₂Cl₂/MeOH mobile phases) or HPLC .
  • Structural Confirmation : Nuclear Magnetic Resonance (NMR) for proton/carbon environments and X-ray crystallography for absolute configuration (see Supplementary Information in phosphazene studies) .
  • Thermal Properties : Differential scanning calorimetry (DSC) to assess melting points and heat capacity, referencing data for tetrahydrothiophene 1,1-dioxide (303.1–473.1 K range) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Avoid inhalation, skin contact, or ingestion; use PPE (gloves, goggles, fume hood) .
  • Store in anhydrous conditions at controlled temperatures. Toxicity data may be limited, so adhere to general hydrochloride salt handling guidelines .

Advanced Research Questions

Q. How can discrepancies in reported thermal properties (e.g., heat capacity) be resolved?

Methodological Answer: Conflicting data (e.g., unspecified purity or calorimetry methods in historical studies) require cross-validation. Replicate experiments using modern adiabatic calorimeters and standardized purity assays (>99.95%). Compare results with computational models (e.g., group contribution methods) to identify outliers .

Q. What strategies optimize reaction yields during synthesis?

Methodological Answer:

  • Solvent Selection : THF enhances solubility of intermediates, while ethanol facilitates condensation .
  • Catalyst Screening : Triethylamine or HCl (0.1–1.0 eq.) for acid-catalyzed steps .
  • Stoichiometry : Maintain a 1:1 molar ratio of tetrahydrothiophene 1,1-dioxide to aminomethylating agents to minimize side products .

Q. How do researchers investigate stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 4–12 weeks. Monitor degradation via HPLC and LC-MS .
  • Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min) to identify decomposition thresholds .

Q. What methodologies validate residual solvent levels per ICH guidelines?

Methodological Answer:

  • Gas Chromatography (GC) : Use headspace sampling to detect Class 1/2 solvents (e.g., THF, dichloromethane). Calibrate against ICH limits (e.g., THF: 720 ppm daily exposure) .
  • Sample Preparation : Dissolve the compound in dimethyl sulfoxide (DMSO) for high-boiling-point solvent analysis .

Data Contradiction and Reproducibility

Q. How can researchers address inconsistencies in synthetic yields across studies?

Methodological Answer:

  • Parameter Documentation : Report exact reaction times, solvent batches, and equipment (e.g., glass vs. steel reactors) .
  • Reagent Purity : Use ACS-grade reagents (≥99.9%) to minimize variability .
  • Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, stirring rate) .

Q. What steps ensure reproducibility in crystallographic data?

Methodological Answer:

  • Crystal Growth : Use slow evaporation from saturated THF/water mixtures.
  • Data Collection : Employ synchrotron sources for high-resolution diffraction, and validate with software like SHELXL .

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